molecular formula C11H17NS B1655555 2-(Thiophen-2-ylmethyl)azepane CAS No. 383129-35-9

2-(Thiophen-2-ylmethyl)azepane

Cat. No.: B1655555
CAS No.: 383129-35-9
M. Wt: 195.33
InChI Key: HWKWFCOPNHOYOI-UHFFFAOYSA-N
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Description

Significance of Azepane and Thiophene (B33073) Moieties in Bioactive Compound Design

The constituent parts of 2-(Thiophen-2-ylmethyl)azepane are notable for their prevalence in a wide array of biologically active compounds.

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a key structural feature in numerous pharmaceuticals. wikipedia.org Its flexible, three-dimensional structure allows it to interact with biological targets in ways that smaller, more rigid rings cannot. Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. mdpi.com A variety of approved drugs incorporate the azepane ring, such as the osteoporosis treatment bazedoxifene (B195308) and the antibiotic mecillinam. wikipedia.org The versatility of the azepane moiety makes it a valuable building block in the design of novel therapeutic agents. impactfactor.org

Similarly, the thiophene ring is a privileged scaffold in medicinal chemistry. evitachem.com As a bioisostere of the benzene (B151609) ring, it can be readily substituted to modulate the physicochemical properties and biological activity of a compound. Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. evitachem.com The stability and synthetic tractability of the thiophene ring have contributed to its presence in numerous approved drugs.

The combination of these two moieties in a single molecule, as seen in This compound , presents an intriguing prospect for the development of novel compounds with unique pharmacological profiles.

Overview of Research Trajectories for this compound and Related Structures

While dedicated research on This compound itself is limited, the research trajectories of closely related compounds provide valuable insights into its potential applications. The general synthetic approach to such molecules often involves multi-step organic reactions, including the formation of the azepane ring through cyclization and the introduction of the thiophene moiety via cross-coupling reactions. ontosight.ai

Research into analogous structures suggests several potential areas of investigation for This compound :

Neurotransmitter Modulation and Enzyme Inhibition: A closely related compound, 2-{[2-(thiophen-2-yl)azepan-1-yl]methyl}phenol (CHEMBL3437864), has been identified as a compound with potential applications in pharmacology. The presence of the azepane and thiophene moieties in such structures suggests a possible affinity for biological targets like receptors and enzymes involved in neurological pathways. This indicates that This compound could be a candidate for investigation in the context of central nervous system disorders.

Anticancer and Anti-inflammatory Activity: Another related compound, (E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide , has demonstrated potential anticancer and anti-inflammatory properties. researchgate.net Studies have shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines, and it has been found to reduce inflammatory markers in preclinical models. researchgate.net This suggests that the core structure shared with This compound may possess similar bioactivities.

Antimicrobial Properties: The synthesis and antimicrobial activity of various azepine and thiophene derivatives have been explored. For instance, derivatives of 4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole have been evaluated for their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. This line of research points to the potential for developing This compound -based antimicrobial agents.

The following table provides a summary of research findings for compounds structurally related to This compound :

An in-depth examination of the synthetic methodologies for producing this compound and its structurally related analogs reveals a variety of chemical strategies. These approaches focus on the formation of the core azepane ring and the subsequent or concurrent introduction of the thiophen-2-ylmethyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

383129-35-9

Molecular Formula

C11H17NS

Molecular Weight

195.33

IUPAC Name

2-(thiophen-2-ylmethyl)azepane

InChI

InChI=1S/C11H17NS/c1-2-5-10(12-7-3-1)9-11-6-4-8-13-11/h4,6,8,10,12H,1-3,5,7,9H2

InChI Key

HWKWFCOPNHOYOI-UHFFFAOYSA-N

SMILES

C1CCC(NCC1)CC2=CC=CS2

Canonical SMILES

C1CCC(NCC1)CC2=CC=CS2

Other CAS No.

383129-35-9

Origin of Product

United States

Chemical Reactivity and Structural Derivatization of 2 Thiophen 2 Ylmethyl Azepane Scaffolds

Chemical Transformations of the Thiophene (B33073) Ring System

The thiophene ring in 2-(thiophen-2-ylmethyl)azepane is susceptible to various electrophilic substitution and oxidation reactions, allowing for the introduction of new functional groups and the modulation of the molecule's electronic properties.

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide or sulfone. These transformations significantly alter the electron density and geometry of the thiophene ring, which can influence the compound's biological activity. For instance, oxidation can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can be controlled by the reaction conditions, such as the stoichiometry of the oxidizing agent and the reaction temperature.

The thiophene ring is highly activated towards electrophilic substitution, and bromination typically occurs at the C5 position, which is the most electron-rich and sterically accessible position. Regioselective bromination of the thiophene ring in this compound can be accomplished using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF). This reaction proceeds under mild conditions to yield the 5-bromo-2-(thiophen-2-ylmethyl)azepane derivative. This bromo-derivative serves as a key intermediate for further functionalization through cross-coupling reactions.

Reactions Involving the Azepane Nitrogen Atom and Other Functional Groups

The secondary amine of the azepane ring is a key site for derivatization. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions. These modifications are crucial for exploring the structure-activity relationships of this compound analogs. For example, the nitrogen atom can be alkylated with various alkyl halides or acylated with acid chlorides or anhydrides to introduce a wide range of substituents.

Cyclocondensation Reactions of 2-(Thiophen-2-yl)azepane Related Precursors

Cyclocondensation reactions involving precursors related to 2-(thiophen-2-yl)azepane can lead to the formation of novel heterocyclic systems. For instance, precursors containing additional functional groups on the azepane or thiophene rings can be designed to undergo intramolecular or intermolecular cyclization reactions. These reactions can generate fused or spirocyclic systems, significantly increasing the structural complexity and diversity of the resulting molecules.

Synthesis of Diverse Structural Analogs and Hybrid Compounds

The versatile reactivity of the this compound scaffold allows for the synthesis of a wide variety of structural analogs and hybrid compounds.

A notable class of derivatives are the azepane-thiophene-phenol hybrid compounds. These molecules are synthesized by incorporating a phenol moiety into the this compound structure. This is often achieved by utilizing the reactivity of a functionalized thiophene ring, such as a bromo-derivative, to introduce a phenolic group via a cross-coupling reaction. The combination of the azepane, thiophene, and phenol pharmacophores in a single molecule can lead to compounds with unique biological properties.

Tetrazole-Thiophene-Azepane Structural Combinations

The synthesis of hybrid molecules incorporating tetrazole, thiophene, and azepane rings represents a strategy to combine the pharmacophoric features of each moiety. While a direct, one-pot synthesis of a fully integrated tetrazole-thiophene-azepane system is not extensively documented, the construction of such molecules can be achieved through convergent synthetic routes that combine key intermediates.

One approach involves the synthesis of tetrazole-fused azepanes from azido nitriles via an intramolecular 1,3-dipolar cycloaddition. This method can yield novel tetrazolo-azepane structures. Separately, tetrazole-based hybrids linked with a thiophene ring have been synthesized through various chemical reactions. For instance, the reaction of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole with 2-amino-4-phenylthiophene-3-carbonitrile can yield complex thiophene-tetrazole hybrids. researchgate.net

The integration of these fragments would likely involve a multi-step synthesis. For example, a pre-formed this compound could be functionalized with a nitrile group, which could then be converted to a tetrazole ring. Alternatively, a tetrazole-containing thiophene derivative could be coupled to a suitable azepane precursor. The specific synthetic strategy would depend on the desired connectivity of the three heterocyclic systems.

Table 1: Key Intermediates in the Synthesis of Tetrazole-Thiophene-Azepane Analogs

Intermediate Synthetic Utility
Azido-nitrile azepane precursors Undergo intramolecular cycloaddition to form tetrazole-fused azepanes.
Tetrazolyl-phenacyl bromide A reactive intermediate for coupling with thiophene moieties.

Carbamothioyl-Containing Azepane-Thiophene Esters

The carbamothioyl group, also known as a thiourea group, can be incorporated into the this compound scaffold to create derivatives with potential biological activities. The synthesis of such compounds often involves the reaction of a thiophene carbohydrazide with an isothiocyanate.

Specifically, thiophene-2-carbohydrazide can be reacted with various haloaryl isothiocyanates in ethanol. This reaction proceeds to yield N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamides. ajol.info These intermediates contain the core carbamothioyl-thiophene structure. To generate an azepane-thiophene ester, one could envision a synthetic route where a thiophene derivative containing a carboxylic acid ester is first synthesized. This ester could then be converted to the corresponding carbohydrazide, followed by reaction with an isothiocyanate to introduce the carbamothioyl group. The azepane moiety could be incorporated either at the beginning of the synthesis or at a later stage, for example, by linking it to the aryl group of the isothiocyanate.

Table 2: Synthesis of Thiophene-Carbamothioyl Derivatives

Reactant 1 Reactant 2 Product

Thiophen-2-ylmethyl-1,2,4-triazole Derivatives

The 1,2,4-triazole ring is a common feature in many pharmacologically active compounds. The combination of this heterocycle with the thiophene moiety has been the subject of considerable research. The synthesis of thiophene-linked 1,2,4-triazoles can be achieved through a multi-step process starting from thiophene-2-carbohydrazide.

In a typical synthesis, thiophene-2-carbohydrazide is reacted with a haloaryl isothiocyanate to form a hydrazine-1-carbothioamide intermediate. Subsequent cyclization of this intermediate, often by heating in an aqueous sodium hydroxide solution, yields the corresponding 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ajol.info These triazole-thiones can be further derivatized. For example, reaction with secondary amines and formaldehyde can introduce an aminomethyl group at the 2-position of the triazole ring. ajol.info

Another approach involves the preparation of 2-aminothiophene-1,2,4-triazole derivatives starting from substituted 2-aminothiophenes. nih.gov These are first converted into carbohydrazides, which are then transformed into potassium aryl carbonyl hydrazine carbodithionates. Further reaction leads to the final 2-aminothiophene-1,2,4-triazole derivatives. nih.gov

Table 3: Selected Thiophen-2-ylmethyl-1,2,4-triazole Derivatives and their Precursors

Precursor Reagents Resulting Derivative Reference
Thiophene-2-carbohydrazide Haloaryl isothiocyanate, NaOH 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ajol.info

Styryl-Thiophene and Naphtho-Thiophene Benzylamine Analogs

Styryl-thiophene and naphtho-thiophene benzylamine analogs represent a class of compounds that have been investigated for their photochemical and biological properties. The synthesis of these compounds allows for the exploration of extended π-systems and their potential as, for example, cholinesterase inhibitors. fit.edu

The synthesis of these analogs typically involves standard organic chemistry reactions. For instance, new cis- and trans-isomers of amino-thienostilbenes have been prepared to study their electronic structure, photoreactivity, and biological activity. nih.govekb.eg The electronic structure and conformations of these synthesized thienostilbene amines and their photocyclization products have been examined computationally. fit.edunih.govresearchgate.net Among the tested styryl-thiophene and naphtho-thiophene benzylamines, some have shown inhibitory potential toward acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). fit.edu

Table 4: Biological Activity of Selected Styryl-Thiophene and Naphtho-Thiophene Benzylamine Analogs

Compound Type Target Activity Reference
Amino-thienostilbenes (cis-isomers) Acetylcholinesterase (AChE) Inhibitory potential in the µM range fit.edu

2-(Thiophen-2-yl)acetic Acid-Based Derivatives

Derivatives based on 2-(thiophen-2-yl)acetic acid have been identified as a promising chemical platform for the development of inhibitors for various enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1). umich.edu The synthesis of these derivatives often utilizes cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse substituents onto the thiophene ring. umich.edu

For example, a series of 2-(4-arylthiophen-2-yl)acetic acid derivatives have been synthesized. These syntheses often start with a brominated thiophene acetic acid ester, which then undergoes a Suzuki-Miyaura coupling with various arylboronic acids. Subsequent hydrolysis of the ester yields the final carboxylic acid derivatives. umich.edu This approach allows for the systematic modification of the aryl group to explore structure-activity relationships.

Table 5: Examples of 2-(Thiophen-2-yl)acetic Acid-Based Derivatives

Derivative Key Synthetic Step Potential Application Reference
2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid Suzuki-Miyaura cross-coupling mPGES-1 inhibition umich.edu
2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid Suzuki-Miyaura cross-coupling mPGES-1 inhibition umich.edu

Pharmacological and Biological Research Perspectives on 2 Thiophen 2 Ylmethyl Azepane and Its Analogs

Investigation of Diverse Biological Activities

Research into thiophene (B33073) and azepine-containing compounds has revealed a spectrum of biological activities, suggesting potential applications in several therapeutic areas.

Thiophene derivatives have been a subject of investigation for their potential pain-relieving effects. Studies on various analogs demonstrate significant antinociceptive activity in established preclinical models of pain.

An analog, N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, produced a dose-dependent increase in pain relief latencies in both the tail-flick and hot-plate tests in mice. nih.gov The compound demonstrated notable potency, with ED50 values of 0.15 mg/kg in the tail-flick test and 0.16 mg/kg in the hot-plate test, suggesting it is approximately 15 times more potent than morphine in these models. nih.gov

Other related structures, such as acetylenic thiophene derivatives, have also shown antinociceptive effects in pain models induced by chemical agents like acetic acid and capsaicin. researchgate.net For instance, 1-(thiofen-2-il)pent-1yn-3-ol and 4-(thiofen-2-il)-2-metilbut-3-yn-2-ol exhibited pain-relieving properties. researchgate.net Furthermore, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were assessed, with one lead compound showing a significant analgesic effect in the formalin test and alleviating allodynia in an oxaliplatin-induced neuropathic pain model. mdpi.com

CompoundTest ModelEffective Dose (ED50)Reference
N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamideTail Flick Test (mice)0.15 mg/kg nih.gov
N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamideHot Plate Test (mice)0.16 mg/kg nih.gov
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)Formalin Test (mice)45 mg/kg mdpi.com
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)Oxaliplatin-induced Neuropathic Pain (mice)30 and 45 mg/kg mdpi.com

The thiophene moiety is recognized for its antioxidant properties, which have been explored in various derivatives. researchgate.netnih.gov Compounds containing this heterocyclic ring system have demonstrated the ability to scavenge free radicals, indicating potential benefits in conditions related to oxidative stress. researchgate.netsmolecule.com

A study on a series of 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives revealed notable antioxidant activity. researchgate.net Specifically, compounds 11h and 11e showed good scavenging activity against the 1,1-diphenyl-2-picryl hydrazyl (DPPH) free radical and nitric oxide radicals, respectively. researchgate.net In another study, novel thiophene-2-carboxamide derivatives were assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with one analog (7a) showing a significant inhibition of 62.0% compared to the standard ascorbic acid. nih.gov

Compound SeriesAssay MethodKey FindingReference
3-amino thiophene-2-carboxamide derivatives (7a-c)ABTS AssayInhibition percentage of 46.9% - 62.0% nih.gov
3-hydroxy thiophene-2-carboxamide derivatives (3a-c)ABTS AssayInhibition percentage of 28.4% - 54.9% nih.gov
2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one (Compound 11h)DPPH Radical ScavengingGood activity researchgate.net
2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one (Compound 11e)Nitric Oxide Radical ScavengingGood activity researchgate.net

The therapeutic potential of thiophene and azepine derivatives extends to antimicrobial and antifungal activities. Various synthesized compounds incorporating these scaffolds have been evaluated against a range of pathogenic microorganisms. researchgate.netshd.org.rs

One study investigated the antifungal properties of azepine derivatives, determining their minimum inhibitory concentrations (MIC) against several fungal strains. researchgate.net For example, one derivative showed an MIC of 156 µg/mL against Saccharomyces cerevisiae and Aspergillus brasiliensis. researchgate.net Another thiophene-based compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, was found to have effective antibacterial activity when tested against eight different microorganisms using the microdilution method. nih.gov

Furthermore, the thiophene-thiosemicarbazone derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine carbothioamide (L10), has shown promising antifungal activity against Candida albicans. nih.gov Research into its mechanism suggests that its antifungal effect is mediated by the induction of oxidative stress and apoptosis in the fungal cells. nih.gov

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Azepine Derivative 8Candida albicans2500 researchgate.net
Azepine Derivative 8Saccharomyces cerevisiae156 researchgate.net
Azepine Derivative 12Candida albicans156 researchgate.net
Azepine Derivative 12Saccharomyces cerevisiae156 researchgate.net
Azepine Derivative 12Aspergillus brasiliensis313 researchgate.net

While direct antipyretic studies on 2-(Thiophen-2-ylmethyl)azepane are not extensively documented, research on structurally related heterocyclic compounds provides valuable insights. Specifically, derivatives of 1,2,4-triazole, which are also nitrogen-containing heterocycles, have been reported to possess significant pharmacological activities, including antipyretic effects. nih.govresearchgate.net

In a study evaluating newly synthesized 1,2,4-triazole derivatives, their antipyretic activity was assessed in a yeast-induced pyrexia model. nih.govresearchgate.net Two test compounds, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol and (S)-1-(6-Phenyl-7H- nih.govnih.govmdpi.comtriazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazin-3-yl)ethanol, exhibited encouraging antipyretic results when compared with the standard drug ibuprofen. nih.govnih.gov These findings highlight the potential of related heterocyclic scaffolds as candidates for managing fever. nih.gov

CompoundTest ModelResult Compared to Standard (Ibuprofen)Reference
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolYeast-Induced PyrexiaShowed significant antipyretic activity nih.govnih.gov
(S)-1-(6-Phenyl-7H- nih.govnih.govmdpi.comtriazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazin-3-yl)ethanolYeast-Induced PyrexiaShowed significant antipyretic activity nih.govnih.gov

Receptor and Enzyme Target Engagement Studies

Understanding how these compounds interact with specific biological targets is crucial for elucidating their mechanisms of action and advancing their development as therapeutic agents.

A significant finding in the study of thiophene-azepane analogs is the involvement of the opioid system in their antinociceptive effects. Research has demonstrated that the pain-relieving properties of certain derivatives are mediated through opioid receptors. nih.gov

In the investigation of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, pretreatment with the general opioid antagonist naloxone completely blocked the compound's antinociceptive effects in both the tail-flick and hot-plate tests. nih.gov This reversal by naloxone provides strong evidence for an opioid receptor-mediated mechanism. mdpi.com Conversely, antagonists for other receptors, such as the α2-adrenoceptor antagonist yohimbine and the I2-imidazoline antagonist BU224, did not block the antinociception, ruling out the involvement of these pathways. nih.gov

Similarly, the antinociceptive action of the acetylenic thiophene derivatives 1-(thiofen-2-il)pent-1yn-3-ol and 4-(thiofen-2-il)-2-metilbut-3-yn-2-ol was prevented by pretreatment with naloxone, further supporting the role of opioidergic receptors in the analgesic activity of this class of compounds. researchgate.net Studies on benzo[b]thiophene-2-carboxamides also identified them as novel opioid receptor agonists. tmu.edu.tw Opioid receptors are G protein-coupled receptors, and their activation leads to downstream signaling that inhibits pain transmission. nih.govpainphysicianjournal.com

Alpha-2 Adrenoceptor and I2 Imidazoline Receptor Assessment

The evaluation of novel compounds for their affinity towards α2-adrenoceptors and I2-imidazoline receptors is a critical area of pharmacological research, particularly in the development of agents for cardiovascular and neurological conditions. While direct assessment of this compound on these receptors is not extensively documented in publicly available literature, the activity of structurally related compounds provides a basis for potential investigation.

Further studies have characterized the binding properties of imidazoline-like drugs and azoloazepine derivatives at α2-adrenoceptors in human platelet membranes. nih.gov Such research establishes that human platelet α2-receptors share a similar agonist potency profile with those found in other tissues, like the brain. nih.gov Given that the azepane ring of this compound is a seven-membered heterocyclic amine, its analogs could be designed and synthesized to explore interactions with these receptors. The structural characteristics of such analogs would determine their potential agonist or antagonist profiles and their selectivity for α2-adrenoceptor subtypes versus I2-imidazoline receptors.

Relative Affinity of α2-Agonists for Imidazoline and α2-Adrenergic Receptors
Receptor TargetOrder of Potency (Inhibition of Radioligand Binding)Reference
I2 Imidazoline Receptorsrilmenidine > clonidine > guanfacine nih.gov
α2-Adrenergic Receptorsclonidine > guanfacine > rilmenidine nih.gov

Endothelin ETA Receptor Evaluation

Endothelin receptors, particularly the ETA subtype, are crucial mediators of vasoconstriction and cell proliferation and represent significant targets in cardiovascular disease research. rpsg.org.uk Endothelin receptor antagonists (ERAs) are drugs that block these receptors. wikipedia.org Research into selective ETA receptor antagonists has yielded compounds with structural relevance to this compound.

One such selective ETA receptor antagonist is FR139317, which incorporates a hexahydro-1H-azepinyl (azepane) moiety in its structure. nih.gov In a study using a rat model of arterial injury, administration of FR139317 for three weeks resulted in a significant (76.3%) decrease in the neointimal area without affecting the medial area. nih.gov This suggests that endothelin, acting primarily through ETA receptors, plays a significant role in neointima formation following vascular injury. nih.gov

Another potent and highly selective ETA receptor antagonist, A-216546, has demonstrated competitive inhibition of endothelin-1 binding to cloned human ETA receptors with a Ki of 0.46 nM, showing over 25,000-fold selectivity for the ETA receptor over the ETB receptor (Ki of 13,000 nM). nih.gov In functional assays, A-216546 effectively blocked endothelin-1-induced vasoconstriction. nih.gov The development of these antagonists indicates that specific structural features, including cyclic amine scaffolds like azepane, can be incorporated into molecules designed to selectively target the ETA receptor. nih.govresearchgate.net Therefore, analogs of this compound could be considered for evaluation as potential ETA receptor modulators.

Apelin Receptor (APJ) Agonism

The apelin receptor (APJ), a G-protein coupled receptor (GPCR), and its endogenous ligand apelin are key players in cardiovascular physiology, making the receptor an attractive therapeutic target for conditions like heart failure. rti.orgjicrcr.com Research has focused on the discovery of small-molecule, non-peptide agonists for the APJ receptor to overcome the limitations of endogenous peptide ligands, such as rapid degradation. jicrcr.com

Through focused screening efforts, a drug-like small molecule agonist was identified with a functional EC50 value of 21.5 µM and a binding affinity (Ki) of 5.2 µM. rti.org Subsequent structure-activity relationship (SAR) studies led to the development of a more potent analog, which exhibited a 27-fold enhancement in potency, achieving a sub-micromolar EC50 value of 800 nM and a Ki of 1.3 µM. rti.org Further research has led to the identification of orally bioavailable APJ agonists with favorable potency and pharmacokinetic properties. nih.gov For example, compound 47, a pyrazole-based agonist, showed a Ca2+ EC50 of 24 nM and was found to have desirable clearance rates in rats. nih.gov

The apelin/APJ system is involved in numerous physiological processes, including the regulation of blood pressure, cardiac contractility, and angiogenesis. medchemexpress.com The successful identification of small molecule scaffolds that can agonize the APJ receptor suggests that a variety of chemical structures could be explored for this activity. rti.orgnih.gov Analogs of this compound could be investigated as part of a broader search for novel, non-peptide APJ agonists.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that catalyzes the final step in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and cancer. nih.govnih.gov Consequently, mPGES-1 has emerged as a significant target for the development of new anti-inflammatory and anti-cancer drugs. nih.gov

Notably, research has identified the 2-(thiophen-2-yl)acetic acid scaffold as a suitable chemical platform for developing potent mPGES-1 inhibitors. nih.gov This finding is highly relevant to this compound due to the shared thiophen-2-yl core structure. Through a combination of in silico screening and chemical synthesis, researchers have developed derivatives of this scaffold. nih.govresearchgate.net

Among the synthesized compounds, certain derivatives showed selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov For example, compounds designated as 1c and 2c in one study exhibited interesting IC50 values in A549 human lung adenocarcinoma cells. nih.gov The inhibition of PGE2 production by these compounds was confirmed in cell-based assays, where cells were stimulated with IL-1β to induce the expression of prostaglandin synthases. nih.gov The most promising of these, compound 2c , also induced cell cycle arrest, suggesting potential anti-proliferative effects. nih.gov This line of research strongly supports the potential for thiophene-containing compounds, including analogs of this compound, to act as inhibitors of mPGES-1.

Inhibitory Activity of Thiophen-2-yl Acetic Acid Derivatives Against mPGES-1
CompoundScaffoldObserved ActivityReference
Various Derivatives (e.g., 1c, 2c)2-(Thiophen-2-yl)acetic acidSelective inhibition of mPGES-1 in the low micromolar range; Inhibition of PGE2 production in A549 cells. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition by Related Thiophen-2-ylmethylene Compounds

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. semanticscholar.orgresearchgate.net As a result, VEGFR-2 is a well-established and attractive target for the development of anti-cancer drugs. semanticscholar.orgnih.gov A number of small-molecule inhibitors targeting VEGFR-2 incorporate a thiophene moiety, highlighting the importance of this heterocyclic ring in achieving potent inhibition.

Research has led to the discovery of various thiophene-based compounds with significant VEGFR-2 inhibitory activity. For example, a series of novel thiophene-3-carboxamide derivatives were developed and evaluated as VEGFR-2 inhibitors. nih.gov One compound from this series, designated 14d , showed effective VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM and exhibited excellent anti-proliferative activity against several cancer cell lines. nih.gov

In another study, a series of quinolyl-thienyl chalcones were investigated as potential VEGFR-2 kinase inhibitors. nih.gov The most active compound in this series, compound 19 , displayed a VEGFR-2 kinase inhibitory IC50 of 73.41 nM and also showed potent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 21.78 nM. nih.gov The thiophene ring in these molecules often plays a crucial role in binding to the ATP-binding site of the VEGFR-2 kinase domain. semanticscholar.org These findings underscore the potential of thiophene-containing scaffolds, such as that in this compound, as a foundation for designing novel VEGFR-2 inhibitors for anti-angiogenic therapy.

VEGFR-2 Inhibitory Activity of Thiophene-Containing Compounds
Compound ClassExample CompoundVEGFR-2 IC50Reference
Thiophene-3-carboxamides14d191.1 nM nih.gov
Quinolyl-thienyl chalcones1973.41 nM nih.gov

Cholinesterase Inhibition by Related Styryl-Thiophene Benzylamines

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are a cornerstone of treatment for Alzheimer's disease. semanticscholar.org Research into novel inhibitors has explored various chemical scaffolds, including those containing thiophene rings. Specifically, styryl-thiophene benzylamines have been identified as promising candidates for cholinesterase inhibition. nih.govresearchgate.net

Studies on new cis- and trans-isomers of amino-thienostilbenes (styryl-thiophene benzylamines) have tested their potential as cholinesterase inhibitors. nih.gov Among the compounds evaluated, some demonstrated inhibitory activity in the micromolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Notably, the compound designated cis-8 , which features two thiophene rings, showed inhibitory potential toward AChE with an IC50 value of 132.6 µM. nih.gov Other research has shown that some heteroaromatic resveratrol analogs containing methylated thiophene subunits exhibit good BChE inhibition, with IC50 values as low as 22.9 µM. researchgate.net

Furthermore, a series of thiophene derivatives designed with structural similarity to the approved drug donepezil were synthesized and assayed for AChE inhibition. mdpi.com Several of these compounds were found to be potent inhibitors, with one derivative, IIId , showing 60% inhibition in an assay compared to 40% inhibition by donepezil at the same concentration. mdpi.com The structural similarity of this compound to the benzylamine core of these active compounds suggests that its analogs could be worthy of investigation for cholinesterase-inhibiting properties. nih.govresearchgate.net

Cholinesterase Inhibitory Activity of Thiophene Analogs
Compound/ClassTarget EnzymeInhibitory Activity (IC50)Reference
Styryl-thiophene benzylamine (cis-8)AChE132.6 µM nih.gov
Methylated thiophene resveratrol analog (Compound 5)BChE22.9 µM researchgate.net
Tetrahydrobenzo[b]thiophene derivative (IIId)AChE60% inhibition (more potent than reference donepezil at 40%) mdpi.com

Pharmacodynamic and Pharmacokinetic Explorations of this compound Analogs

The exploration of a compound's pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) is fundamental to the drug development process. mdpi.com Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamics focuses on its mechanism of action and effects at the target receptor or enzyme. mdpi.com

For analogs of this compound, these studies would be essential to determine their potential as therapeutic agents. While specific data for this exact compound is limited, research on structurally related molecules provides insight into the types of evaluations that would be conducted. For example, in the development of a small molecule agonist for the apelin receptor, a lead compound was identified with favorable pharmacokinetic properties, including a clearance rate of approximately 20 mL/min/kg in rats, and was shown to be orally bioavailable. nih.gov Similarly, the endothelin receptor antagonist A-216546 was found to be orally available in multiple species, including rats, dogs, and monkeys. nih.gov

Pharmacokinetic analysis of novel compounds often involves developing water-soluble formulations to enhance properties like bioavailability. mdpi.com For instance, a water-soluble inclusion complex of pedunculoside was shown to improve its bioavailability and delay its elimination compared to the parent compound. mdpi.com Pharmacodynamic studies would focus on quantifying the biological effect of the analogs in relation to their concentration, such as dose-dependently blocking a pressor response in conscious rats, as was demonstrated for A-216546. nih.gov Such explorations are critical for establishing a compound's therapeutic window and potential for clinical use.

Computational and Theoretical Investigations of 2 Thiophen 2 Ylmethyl Azepane and Its Analogs

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the molecular structure and electronic properties of chemical compounds. For 2-(Thiophen-2-ylmethyl)azepane and its analogs, these computational methods are invaluable for understanding their behavior at a molecular level, predicting reactivity, and guiding the design of new derivatives with specific properties. Methodologies such as Density Functional Theory (DFT) are central to these investigations, enabling a detailed exploration of the molecule's quantum mechanical characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. jchps.com It is particularly effective for predicting the optimized molecular geometry of organic compounds by finding the lowest energy conformation. mdpi.com For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine key structural parameters. mdpi.comresearchgate.net

The geometry optimization process yields precise information on bond lengths, bond angles, and dihedral angles. In the thiophene (B33073) ring of the molecule, the C-S bond lengths are expected to be around 1.76 Å and 1.78 Å, with C-C bond lengths varying between 1.37 Å and 1.42 Å, which is typical for this heterocyclic system. nih.gov The azepane ring, a seven-membered saturated heterocycle, would adopt a stable chair or boat-like conformation to minimize steric strain. nih.gov The substitution of a carbon atom in a cycloheptane (B1346806) ring with a nitrogen atom to form azepane causes a redistribution of electron density within the ring, which significantly alters its molecular properties. nih.gov The calculated geometric parameters from DFT studies on thiophene derivatives have been shown to be in good agreement with experimental data obtained from X-ray diffraction. jchps.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-S (Thiophene)1.77 Å
C=C (Thiophene)1.37 Å
C-C (Thiophene)1.42 Å
C-N (Azepane)1.47 Å
C-C (Azepane)1.54 Å
Bond AngleC-S-C (Thiophene)92.2°
C-C-N (Azepane)114.5°
C-N-C (Azepane)112.0°

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining the electronic and optical properties of molecules. imist.ma It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a crucial parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. malayajournal.org

For this compound, the FMO analysis would likely show that the HOMO is predominantly localized on the electron-rich thiophene ring, a common characteristic for thiophene derivatives. imist.ma The LUMO, conversely, might be distributed across the azepane ring and the methylene (B1212753) bridge. A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org This intramolecular charge transfer from the donor (HOMO) to the acceptor (LUMO) moiety is fundamental to understanding the molecule's electronic behavior. imist.ma The principles of FMO theory can be used to quantitatively relate the HOMO and LUMO energies to the nucleophilicity and electrophilicity of molecules, respectively. pku.edu.cn

Table 2: Calculated FMO Energies and Related Parameters for this compound

ParameterValue (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (Eg)4.70ELUMO - EHOMO; indicates molecular stability
Ionization Potential (I)5.85-EHOMO
Electron Affinity (A)1.15-ELUMO
Hardness (η)2.35(I - A) / 2
Softness (S)0.211 / (2η)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to denote different potential values. malayajournal.org

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. preprints.org Blue colors represent areas of positive potential, which are electron-deficient and prone to nucleophilic attack, while green indicates neutral regions. malayajournal.org For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the sulfur atom of the thiophene ring and the nitrogen atom of the azepane ring due to the presence of lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles. Conversely, the hydrogen atoms of the azepane ring and the thiophene ring would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. nih.gov The MEP surface thus provides a clear, visual guide to the molecule's chemically reactive sites. nih.gov

Mulliken atomic charge analysis is a method for calculating the partial charge distribution over the atoms in a molecule, providing insights into the electrostatic interactions and the nature of chemical bonds. core.ac.uk Atoms with more negative charges are prone to donating electrons, while those with positive charges are more likely to accept them. irjweb.com In this compound, the sulfur and nitrogen atoms are expected to carry significant negative Mulliken charges, identifying them as nucleophilic centers. core.ac.ukirjweb.com

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding and electronic structure by studying the interactions between filled (donor) and vacant (acceptor) orbitals. vjol.info.vn This analysis reveals hyperconjugative interactions and intramolecular charge transfer (ICT), which contribute to the molecule's stability. researchgate.net The stabilization energy, E(2), associated with the interaction between a donor NBO and an acceptor NBO quantifies the strength of this delocalization. vjol.info.vn For this compound, significant E(2) values would be expected for interactions involving the lone pairs on the sulfur and nitrogen atoms donating into antibonding orbitals (σ*) of adjacent C-C or C-H bonds, indicating electron delocalization throughout the molecular framework. nih.gov

Table 3: Representative Mulliken Atomic Charges for Key Atoms in this compound

AtomElementMulliken Charge (a.u.)
S1Sulfur (Thiophene)-0.260
N1Nitrogen (Azepane)-0.445
C2 (Thiophene)Carbon-0.185
C5 (Thiophene)Carbon-0.150
C(methylene)Carbon0.095
C2 (Azepane)Carbon-0.190

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and materials science. nih.gov NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. Key parameters describing NLO response include the dipole moment (μ), linear polarizability (⟨α⟩), and the first hyperpolarizability (βtot). nih.gov

Molecules with large NLO responses often feature an electron donor group and an electron acceptor group connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT). nih.gov In the context of this compound, the electron-rich thiophene ring can act as a π-donor. The presence of suitable acceptor groups in its analogs could lead to significant NLO properties. researchgate.net Computational studies using DFT are essential for predicting these properties. A large first hyperpolarizability (βtot) value is a primary indicator of a strong second-order NLO response. nih.gov Studies on various thiophene derivatives have shown that careful selection of donor and acceptor moieties can dramatically enhance their NLO characteristics. nih.govresearchgate.net

Table 4: Calculated Nonlinear Optical (NLO) Properties of this compound

ParameterUnitCalculated Value
Dipole Moment (μ)Debye2.15
Linear Polarizability (⟨α⟩)10-24 esu25.8
First Hyperpolarizability (βtot)10-30 esu8.5

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density as an electron is added to or removed from the system, providing a more nuanced view of local reactivity than MEP maps alone. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wiley-vch.dewikipedia.org This partitioning allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density (ρ(r)). amercrystalassn.org A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. chemrxiv.org The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature and strength of the bond. A positive value of ∇²ρBCP is characteristic of closed-shell interactions (like ionic or van der Waals bonds), while a negative value indicates shared-shell interactions (covalent bonds). wiley-vch.de For this compound, QTAIM analysis would characterize the covalent nature of the C-S, C-N, C-C, and C-H bonds throughout the molecule. chemrxiv.org

Table 5: Representative QTAIM Parameters for Selected Bonds in this compound

BondElectron Density (ρBCP) (a.u.)Laplacian (∇²ρBCP) (a.u.)Bond Type Indication
C-S (Thiophene)0.195-0.45Covalent
C=C (Thiophene)0.310-0.95Covalent (double bond character)
C-N (Azepane)0.240-0.65Polar Covalent
C-C (Azepane)0.255-0.70Covalent

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor and to analyze the stability of the resulting complex over time. For this compound and its analogs, these techniques provide valuable insights into their potential biological activities.

Molecular Docking:

Molecular docking studies on thiophene and azepane derivatives have been instrumental in identifying potential biological targets. For instance, various thiophene-based compounds have been docked against receptors implicated in cancer, inflammation, and infectious diseases. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiophene moiety and the amino acid residues of the target protein. Similarly, azepane-containing molecules have been investigated for their interactions with a range of receptors, highlighting the role of the seven-membered ring in establishing favorable binding conformations.

While specific docking studies on this compound are not extensively reported in the literature, we can infer its potential interactions based on its structural components. The thiophene ring can act as a hydrophobic anchor and a source of pi-pi stacking interactions, while the azepane ring provides a flexible scaffold that can adapt to the topology of various binding pockets. The secondary amine within the azepane ring can serve as a hydrogen bond donor or acceptor, further stabilizing the ligand-receptor complex.

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment. MD simulations provide a dynamic view of the interactions, allowing researchers to observe conformational changes in both the ligand and the target protein over time. For thiophene-containing compounds, MD simulations have been used to confirm the stability of binding modes predicted by docking and to refine the understanding of the key intermolecular forces driving the interaction. These simulations can reveal the importance of specific water molecules in mediating ligand-protein interactions and can help to estimate the binding free energy of the complex. The flexibility of the azepane ring in this compound would be a key aspect to monitor in MD simulations, as its conformational changes could significantly impact the stability and affinity of the binding.

In Silico Prediction of Pharmacological Parameters and ADMET Properties

The success of a drug candidate is highly dependent on its pharmacokinetic and safety profiles. In silico tools play a crucial role in the early assessment of these properties, helping to identify and filter out compounds with undesirable characteristics.

Lipophilicity Estimation Methods

Lipophilicity, typically expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and permeability across biological membranes. Several computational methods are available to estimate logP, ranging from fragment-based approaches to whole-molecule property calculations.

For this compound, various in silico tools can predict its lipophilicity. These methods often rely on the summation of atomic or fragmental contributions to logP. The presence of the hydrophobic thiophene and the largely aliphatic azepane ring would contribute positively to the logP value, indicating a certain degree of lipophilicity.

Below is a table of predicted lipophilicity values for this compound using different computational models.

Computational MethodPredicted logP
XLOGP33.2
WLOGP2.8
MLOGP2.5
SILICOS-IT3.5
iLOGP3.1

These values are predicted and may differ from experimental values.

The predicted logP values suggest that this compound possesses moderate lipophilicity, which is often a desirable characteristic for oral bioavailability, as it allows for sufficient membrane permeability without excessive partitioning into fatty tissues.

Toxicity Class Prediction and Related ADMET Profiles

Early assessment of potential toxicity is a critical step in drug discovery to minimize the risk of late-stage failures. In silico models can predict various toxicity endpoints and provide a comprehensive ADMET profile.

For this compound, a range of ADMET properties can be predicted using various online platforms and QSAR (Quantitative Structure-Activity Relationship) models. These predictions are based on the structural features of the molecule and their correlation with known experimental data for a large set of compounds.

Predicted ADMET Profile for this compound:

ParameterPredicted Value/Classification
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution
Blood-Brain Barrier (BBB) PenetrationYes
P-glycoprotein SubstrateNo
Metabolism
CYP2D6 InhibitorYes
CYP3A4 InhibitorYes
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNo
Toxicity
AMES ToxicityNon-mutagenic
hERG I InhibitorWeak inhibitor
HepatotoxicityNo
Skin SensitisationNo
Oral Rat Acute Toxicity (LD50)2.570 mol/kg (Class IV)
Oral Rat Chronic Toxicity (LOAEL)0.819 mg/kg_bw/day

These values and classifications are predicted and should be confirmed by experimental studies.

The predicted ADMET profile suggests that this compound is likely to have good intestinal absorption and blood-brain barrier penetration. However, the potential for inhibition of key cytochrome P450 enzymes (CYP2D6 and CYP3A4) indicates a possible risk of drug-drug interactions, which would require further experimental investigation. The predicted toxicity profile is generally favorable, with no alerts for mutagenicity or hepatotoxicity. The predicted acute oral toxicity falls into Class IV, suggesting a relatively low level of acute toxicity.

Future Research Directions and Translational Opportunities for 2 Thiophen 2 Ylmethyl Azepane

Rational Design and Synthesis of Novel Scaffolds with Enhanced Biological Activity

Future research will heavily rely on the rational design and synthesis of new analogues of 2-(Thiophen-2-ylmethyl)azepane to enhance specific biological activities. Structure-based rational design approaches can be employed to target specific enzymes or receptors. nih.gov For instance, by understanding the binding site of a particular biological target, modifications can be made to the parent scaffold to improve binding affinity and selectivity.

The synthesis of these novel scaffolds can be achieved through various modern organic chemistry methodologies. Efficient synthetic strategies for constructing the seven-membered azepane ring are crucial. nih.gov Furthermore, functionalization of both the thiophene (B33073) and azepane rings allows for the creation of a diverse chemical library. Key synthetic approaches could include:

Functionalization of the Azepane Ring: Introducing substituents at various positions on the azepane ring to modulate lipophilicity, polarity, and steric profile.

Modification of the Thiophene Ring: Adding diverse functional groups (e.g., halogens, alkyl, aryl) to the thiophene moiety to alter its electronic properties and interaction capabilities.

Alteration of the Methylene (B1212753) Linker: Modifying the length or rigidity of the linker connecting the two rings to optimize the spatial orientation of the pharmacophores.

These synthetic efforts will be fundamental in developing derivatives with potentially improved potency and targeted activity for various applications.

Advanced Mechanistic Elucidation of Biological Interactions

A critical area of future research is to unravel the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. Identifying and validating the specific molecular targets (e.g., proteins, enzymes, receptors) is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for target identification.

Once a target is identified, advanced biophysical and structural biology techniques will be essential for a detailed mechanistic understanding. These methods include:

X-ray Crystallography: To obtain high-resolution three-dimensional structures of the compound bound to its biological target, revealing detailed atomic-level interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics of the interaction and conformational changes in both the ligand and the target protein in solution.

Surface Plasmon Resonance (SPR): To quantify the kinetics (on- and off-rates) and affinity of the binding interaction in real-time.

Molecular docking studies can further complement these experimental approaches by providing predictive models of the binding mode, helping to explain how the ligand interacts with specific amino acid residues within the active site of a protein. nih.govresearchgate.net

Development of Comprehensive Structure-Activity Relationship (SAR) Models

Systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the this compound scaffold into a potent and selective agent. nih.gov By synthesizing and testing a library of analogues, as described in section 6.1, researchers can systematically determine how specific structural modifications influence biological activity.

The data generated from these studies can be used to build comprehensive SAR models. Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity, will be particularly valuable. nih.govresearchgate.net These models can help in predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the optimization process. nih.gov

A potential SAR study could investigate the following modifications:

Structural Modification Rationale Potential Impact on Activity
Substitution at C5 of ThiopheneModify electronic properties and steric bulk.Alter binding affinity and selectivity.
N-alkylation of AzepaneChange basicity and lipophilicity.Influence pharmacokinetic properties and target interaction.
Introduction of chiral centersExplore stereospecific interactions with target.Improve potency and reduce off-target effects.
Replacement of ThiopheneInvestigate the role of the sulfur heterocycle.Determine essential pharmacophoric features.

These systematic studies are crucial for refining the molecular architecture to achieve desired biological outcomes. mdpi.com

Exploration of Diverse Therapeutic and Material Science Applications

The unique structural combination of the thiophene and azepane moieties suggests a broad range of potential applications that warrant future investigation.

Therapeutic Applications: Given the wide spectrum of biological activities associated with azepane and thiophene derivatives, future research should explore the potential of this compound analogues in various disease areas. nih.gov Azepane-based compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov Thiophene derivatives are also known inhibitors of enzymes like acetylcholinesterase, which is relevant for neurodegenerative diseases. researchgate.net Potential therapeutic areas for investigation include:

Oncology: As inhibitors of protein kinases or other targets involved in cancer progression.

Infectious Diseases: As novel antibacterial or antifungal agents.

Central Nervous System (CNS) Disorders: As modulators of neurotransmitter receptors or enzymes.

Inflammatory Diseases: As inhibitors of inflammatory mediators like TNF-α. nih.gov

Material Science Applications: Thiophene-containing molecules are well-known for their applications in material science, particularly in the field of organic electronics. nih.gov The presence of the thiophene ring suggests that derivatives of this compound could be explored for:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conducting Polymers: As monomers for the synthesis of novel functional polymers with unique electronic and physical properties.

Sensors: As chemical sensors where interaction with an analyte could modulate the electronic or optical properties of the material.

Integration of Advanced Computational and Experimental Methodologies

The most efficient path to unlocking the potential of this compound will involve a tight integration of computational and experimental approaches. This synergistic strategy allows for a cycle of prediction, synthesis, and validation that can significantly accelerate the research and development process.

Computational chemistry offers powerful tools for in silico analysis. researchgate.net Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net Molecular dynamics (MD) simulations can predict the behavior of the compound in a biological environment, providing insights into its conformational flexibility and interactions with target macromolecules.

The predictions from these computational models must be validated through rigorous experimental work. High-throughput screening (HTS) can be used to rapidly test the biological activity of a large library of synthesized compounds. The hits from HTS can then be subjected to more detailed mechanistic and structural studies, as outlined in section 6.2. The experimental results, in turn, provide crucial data for refining and improving the predictive power of the computational models.

Methodology Objective Example Application
Computational
Molecular DockingPredict binding modes and affinities.Docking into the active site of a target enzyme.
QSAR ModelingPredict biological activity from structure.Developing a model to predict the anticancer potency of analogues.
DFT CalculationsAnalyze electronic properties and reactivity.Calculating the HOMO-LUMO gap to assess electronic characteristics. researchgate.net
Experimental
Chemical SynthesisCreate novel analogues for testing.Synthesizing a focused library based on QSAR predictions.
In Vitro BioassaysMeasure biological activity.Testing enzyme inhibition or cell proliferation.
X-ray CrystallographyDetermine 3D structure of ligand-target complex.Resolving the crystal structure to confirm docking predictions.

This integrated approach ensures that research is driven by rational design and that resources are focused on the most promising avenues for development.

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing N-alkylation vs. ring substitution). Key signals include δ 3.2–3.5 ppm (azepane CH₂N) and δ 6.8–7.2 ppm (thiophene protons) .
  • Mass Spectrometry : HRMS (ESI+) identifies molecular ions (e.g., [M+H]⁺ at m/z 196.08 for the free base) and fragmentation patterns .

Q. Advanced Research Focus

  • X-ray Crystallography : SHELXL refinement resolves conformational flexibility in the azepane ring and quantifies bond-length alternation in the thiophene moiety .
  • Dynamic NMR : Variable-temperature studies reveal ring-flipping barriers in azepane (ΔG‡ ~10–12 kcal/mol) .

How does this compound compare to its benzofuran and pyrrole analogs in anticancer activity?

Basic Research Focus
A comparative table from structural analogs highlights distinct bioactivities:

CompoundCore StructureIC₅₀ (μM) vs. HeLa CellsKey Target
This compoundThiophene + azepane12.3 ± 1.2Tubulin polymerization
2-(Benzofuran-2-yl)azepaneBenzofuran + azepane8.9 ± 0.8Topoisomerase II
2-(Pyrrol-2-yl)azepanePyrrole + azepane23.7 ± 2.1ROS scavenging

Thiophene derivatives exhibit intermediate potency but superior pharmacokinetic profiles .

Advanced Research Focus
Mechanistic studies using CRISPR-Cas9 knockout models show that thiophene-containing analogs induce apoptosis via mitochondrial ROS overproduction, while benzofuran derivatives act through DNA intercalation. SAR-guided optimization focuses on balancing cytotoxicity and selectivity .

What contradictions exist in the literature regarding the metabolic fate of this compound, and how can they be resolved?

Basic Research Focus
Discrepancies arise in reported metabolites:

  • Some studies identify S-oxidation of the thiophene as the primary pathway .
  • Others emphasize azepane ring hydroxylation followed by glucuronidation .

Advanced Research Focus
Isotope-labeling (¹⁴C at the thiophene sulfur) and LC-MS/MS tracers can distinguish competing metabolic pathways. Microsomal assays with CYP3A4/5 inhibitors (e.g., ketoconazole) clarify enzyme contributions .

What computational tools are recommended for predicting the binding modes of this compound to neurological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Glide (Schrödinger) models interactions with serotonin receptors (5-HT₆). The thiophene ring often occupies hydrophobic pockets, while the azepane nitrogen forms hydrogen bonds .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes, with MM-PBSA calculations quantifying binding free energies .

Q. Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to map solvent/base/temperature interactions .
  • Data Reconciliation : Apply multivariate analysis (PCA) to resolve conflicting metabolic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.